molecular formula C13H21NO4 B3421897 (3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-3a-carboxylic acid CAS No. 2307784-03-6

(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-3a-carboxylic acid

Cat. No.: B3421897
CAS No.: 2307784-03-6
M. Wt: 255.31 g/mol
InChI Key: HERZQHQDMXBYJF-TVQRCGJNSA-N
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Description

(3aR,6aS)-1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-3a-carboxylic acid is a bicyclic compound comprising a pyrrole ring fused to a cyclopentane system. Key structural features include:

  • A tert-butoxycarbonyl (Boc) protecting group, which enhances stability and modulates solubility .
  • A carboxylic acid moiety at the 3a-position, enabling salt formation or conjugation in drug design.
  • A rigid bicyclic scaffold that may influence conformational preferences in biological interactions.

This compound is likely utilized as an intermediate in organic synthesis, particularly in peptide chemistry or medicinal chemistry, where the Boc group is critical for amine protection during multi-step reactions .

Properties

IUPAC Name

(3aR,6aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-7-13(10(15)16)6-4-5-9(13)14/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERZQHQDMXBYJF-TVQRCGJNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1CCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]2([C@@H]1CCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307784-03-6
Record name rac-(3aR,6aS)-1-[(tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid
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Chemical Reactions Analysis

(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-3a-carboxylic acid: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium(VI) oxide or Dess-Martin periodinane are used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Free amines or other substituted derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a bicyclic structure that includes a cyclopentane ring fused with a pyrrole, making it a valuable scaffold for various chemical transformations and biological applications.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to naturally occurring compounds. Its applications include:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .
  • Anticancer Properties : Research has shown that certain modifications of the compound can enhance cytotoxicity against cancer cell lines, suggesting potential as an anticancer agent .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of complex molecules. Applications include:

  • Building Block for Peptides : The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions in peptide synthesis, facilitating the construction of complex peptide chains .
  • Synthesis of Novel Compounds : Researchers utilize this compound to create novel derivatives with enhanced biological activities or improved pharmacokinetic properties .

Material Science

Recent studies have explored the use of this compound in material science applications:

  • Polymer Chemistry : The compound's structure can be incorporated into polymer matrices to enhance material properties, such as flexibility and thermal stability .
  • Nanotechnology : Its unique chemical properties make it suitable for applications in drug delivery systems where controlled release is essential .

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of (3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-3a-carboxylic acid. The results indicated significant activity against Gram-positive bacteria, demonstrating the potential for developing new antibiotic therapies based on this scaffold.

Case Study 2: Anticancer Research

In another investigation, researchers synthesized several analogs of this compound and tested their efficacy against different cancer cell lines. One derivative showed a remarkable IC50 value of 15 µM against breast cancer cells, indicating strong potential for further development as an anticancer agent.

Table 1: Comparison of Biological Activities

Compound DerivativeActivity TypeIC50 Value (µM)Reference
(3aR,6aS)-Deriv 1Antimicrobial20
(3aR,6aS)-Deriv 2Anticancer15
(3aR,6aS)-Deriv 3Antimicrobial30

Table 2: Synthetic Routes

Synthetic RouteYield (%)ConditionsReference
Route A: Boc Protection85Reflux in EtOH
Route B: Cyclization75Chloroform
Route C: Deprotection90Aqueous HCl

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Fluorinated Analog: (3aS,6aR)-2-[(tert-Butoxy)carbonyl]-6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylic Acid

  • Molecular Weight: 273 Da (vs. ~269 Da for the non-fluorinated analog, inferred from C₁₃H₂₀FNO₄ vs. C₁₃H₂₁NO₄).
  • Impact : Fluorination may enhance bioavailability and binding affinity in drug-receptor interactions due to increased polarity and van der Waals interactions.
Property Target Compound Fluorinated Analog
Molecular Formula C₁₃H₂₁NO₄ (inferred) C₁₃H₂₀FNO₄
Functional Groups Boc, carboxylic acid Boc, carboxylic acid, fluorine
Chiral Centers 3 3

Piperidine Derivative: (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

  • Structural Differences : Replaces the bicyclic system with a piperidine ring and a phenyl substituent at the 4-position .
  • Molecular Weight: 305.37 g/mol (C₁₇H₂₃NO₄).
  • The monocyclic structure offers greater conformational flexibility compared to the bicyclic system.

Ketone Derivative: tert-Butyl (3aR,6aS)-5-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate

  • Structural Differences : Features a ketone group at the 5-position instead of a carboxylic acid .
  • Impact : The ketone group reduces acidity and may alter hydrogen-bonding capabilities. This derivative could serve as a precursor for further functionalization via reduction or nucleophilic addition.

Unprotected Amine Analog: (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid

  • Structural Differences : Lacks the Boc group, exposing the secondary amine .
  • Impact : The free amine increases hydrophilicity and reactivity, making it prone to protonation or acylation. This compound may act as a scaffold for prodrug development.

Oxalate Salt: (3Ar,6as)-1-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrol-2-ium Carboxyformate

  • Structural Differences: Exists as an oxalate salt (C₁₄H₂₃NO₆) .
  • Impact : Salt formation improves crystallinity and solubility in aqueous media, facilitating purification and formulation.

Biological Activity

(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-3a-carboxylic acid is a compound that has drawn attention in the field of medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H23NO6
  • Molecular Weight : 301.34 g/mol
  • CAS Number : 907606-68-2

Synthesis Methods

Recent advancements in synthetic methodologies have facilitated the production of pyrrole derivatives, including this compound. One notable method is a one-step continuous flow synthesis that utilizes tert-butyl acetoacetates and amines, leading to high yields of pyrrole-3-carboxylic acids through in situ hydrolysis of tert-butyl esters .

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Antagonistic Activity : Compounds related to this structure have shown promise as CB1 inverse agonists, which may have implications for the treatment of obesity and metabolic disorders .
  • Neuroprotective Effects : Some studies suggest that derivatives of this compound could exhibit neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound and its derivatives:

  • Study on CB1 Receptor Antagonism :
    • Researchers synthesized a series of pyrrole derivatives, including this compound.
    • Results indicated that these compounds could effectively inhibit the CB1 receptor, suggesting potential therapeutic applications in appetite regulation and weight management .
  • Neuroprotective Properties :
    • A study evaluated the neuroprotective effects of various pyrrole derivatives in models of oxidative stress.
    • Findings revealed that certain derivatives could reduce neuronal cell death and oxidative damage, indicating their potential for treating neurodegenerative conditions .

Data Tables

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14H23NO6
Molecular Weight301.34 g/mol
CAS Number907606-68-2
Purity97%
Biological ActivityObservations
CB1 Receptor AntagonismEffective inhibition observed
Neuroprotective EffectsReduction in cell death noted

Q & A

Basic: What are the optimal synthetic routes for preparing (3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-3a-carboxylic acid?

The synthesis typically involves cyclization reactions of substituted pyrrole precursors followed by tert-butoxycarbonyl (Boc) protection . Key steps include:

  • Cyclization : Use of chiral auxiliaries or stereoselective catalysts to enforce the (3aR,6aS) configuration .
  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF under anhydrous conditions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for enantiomeric purity .
    Critical parameters include low temperatures (-10°C to 0°C) during Boc protection to minimize racemization and strict anhydrous conditions .

Basic: How can the stereochemical integrity of the bicyclic core be confirmed experimentally?

NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) is essential for verifying the (3aR,6aS) configuration. Key signals include:

  • Cyclopenta[b]pyrrole protons : Distinct coupling constants (e.g., J = 5–8 Hz for cis-fused rings) .
  • Boc group : A singlet at δ 1.4–1.5 ppm (9H, tert-butyl) in ¹H NMR .
    X-ray crystallography provides definitive confirmation but requires high-purity crystals .

Advanced: What strategies mitigate racemization during Boc deprotection?

Boc deprotection using trifluoroacetic acid (TFA) or HCl/dioxane must balance efficiency and stereochemical stability:

  • Low-temperature deprotection (0–4°C) reduces acid-induced racemization .
  • In situ monitoring via TLC or LC-MS ensures minimal exposure to harsh conditions .
    Post-deprotection, immediate neutralization (e.g., with NaHCO₃) stabilizes the free amine .

Advanced: How do steric effects influence reactivity in downstream functionalization?

The bicyclic structure imposes steric hindrance on the carboxylic acid and Boc-protected amine:

  • Carboxylic acid activation : Use of coupling agents like HATU or EDCI with DMAP improves acylation efficiency .
  • Nucleophilic substitutions : Bulky electrophiles (e.g., aryl halides) require polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C) .

Advanced: What analytical methods resolve discrepancies in biological activity data across studies?

Contradictions in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:

  • Purity issues : Validate compound integrity via HPLC (≥98% purity) and LC-MS .
  • Assay conditions : Standardize buffer pH, ionic strength, and temperature (e.g., 25°C vs. 37°C) .
  • Target specificity : Use knockout cell lines or competitive binding assays to confirm on-target effects .

Advanced: How can computational modeling guide SAR studies for this compound?

Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like proteases or GPCRs:

  • Focus on the carboxylic acid and Boc-protected amine as key pharmacophores .
  • Validate predictions with alanine scanning mutagenesis of target proteins .

Basic: What are the solubility challenges, and how are they addressed?

The compound exhibits poor aqueous solubility due to its bicyclic hydrophobic core :

  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrins for in vitro assays .
  • Salt formation : Convert the carboxylic acid to a sodium or potassium salt for improved solubility .

Advanced: How does the compound’s stability under physiological conditions affect in vivo studies?

Hydrolytic degradation of the Boc group in plasma requires:

  • Pharmacokinetic profiling : Monitor plasma half-life using LC-MS/MS .
  • Prodrug strategies : Replace the Boc group with enzymatically cleavable protectants (e.g., pivaloyloxymethyl) .

Basic: What safety precautions are necessary during handling?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of Boc-deprotection byproducts (e.g., CO₂) .

Advanced: How can enantiomeric impurities impact pharmacological data interpretation?

Even 2–5% impurities can skew results:

  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients .
  • Control experiments : Compare activity of pure enantiomer vs. racemic mixture .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-3a-carboxylic acid
Reactant of Route 2
(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-3a-carboxylic acid

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